
Ro 31-7837
Descripción general
Descripción
Ro 31-7837 is a complex organic compound with a unique structure that combines elements of pyridine, chromene, and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ro 31-7837 typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethylchromene with a pyridine derivative under oxidative conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Ro 31-7837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives .
Aplicaciones Científicas De Investigación
Ro 31-7837 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ro 31-7837 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethyl-1-oxidopyridin-1-ium
- 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine
- 2,5-Dimethyl-1-oxidopyridin-1-ium
Uniqueness
Ro 31-7837 is unique due to its specific combination of functional groups and structural features.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for initial pharmacological characterization of Ro 31-7837?
Begin with in vitro assays to assess kinase inhibition profiles, such as competitive binding assays using recombinant kinases and ATP concentration titrations. Include positive controls (e.g., staurosporine) and negative controls (e.g., solvent-only treatments). Validate results with dose-response curves and calculate IC50 values using nonlinear regression models. Ensure reproducibility by triplicate experiments and independent replication .
Q. How should researchers design experiments to confirm the selectivity of this compound against related kinase isoforms?
Use isoform-specific siRNA knockdowns in cellular models to isolate target effects. Perform counter-screening against a panel of structurally similar kinases. Employ computational docking studies to predict binding affinities and compare with experimental data. Document all conditions (e.g., buffer pH, temperature) to ensure cross-study consistency .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell viability assays?
Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions or small sample sizes. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?
Systematically compare experimental variables: ATP concentrations, assay temperatures, and cell lines used. Conduct meta-analyses to identify confounding factors. Validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization). Publish raw datasets and detailed protocols to enable direct comparisons .
Q. What strategies optimize the detection of off-target effects in in vivo models treated with this compound?
Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify unintended pathway modulation. Use CRISPR-Cas9 knock-in models to validate candidate off-target interactions. Pair with pharmacokinetic studies to distinguish compound-specific effects from metabolite-driven outcomes .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity in preclinical models?
Define endpoints a priori (e.g., organ weight changes, histopathology) and use randomized block designs to control for inter-individual variability. Include recovery cohorts to evaluate reversibility of effects. Apply mixed-effects models to account for time-dependent variables and censored data .
Q. What methodologies address batch variability in synthesizing this compound for multi-institutional studies?
Standardize synthesis protocols with detailed reaction conditions (e.g., solvent purity, catalyst ratios). Characterize each batch via NMR, HPLC, and mass spectrometry. Share representative spectra and chromatograms in supplementary materials. Use inter-laboratory round-robin testing to validate consistency .
Q. Methodological Considerations for Data Interpretation
Q. How can researchers differentiate artifact signals from true biological effects in high-throughput screens involving this compound?
Implement stringent hit-calling criteria (e.g., Z’ > 0.5, signal-to-noise ratio > 3). Use dual-reporter systems (e.g., luciferase + fluorescent controls) to normalize plate-to-plate variability. Apply machine learning algorithms (e.g., random forests) to classify false positives .
Q. What computational tools are recommended for predicting this compound’s metabolic stability during drug development?
Combine in silico ADMET predictors (e.g., SwissADME, pkCSM) with in vitro microsomal stability assays. Validate predictions using hepatocyte incubation studies and LC-MS-based metabolite identification. Cross-reference results with cytochrome P450 inhibition profiles .
Q. Ethical and Reproducibility Guidelines
Q. How should researchers address ethical concerns when using animal models to study this compound’s efficacy?
Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Minimize animal numbers via power analysis and use non-invasive imaging (e.g., MRI) where possible. Obtain ethics committee approval before initiating studies and publish full experimental protocols to enhance transparency .
Propiedades
Número CAS |
120280-33-3 |
---|---|
Fórmula molecular |
C17H16N2O2- |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3 |
Clave InChI |
IPASVSRDRRKZCQ-AWEZNQCLSA-N |
SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
SMILES isomérico |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
SMILES canónico |
CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ro 31-7837 Ro 31-7837, (+-)-isomer Ro-31-7837 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.